4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-Acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic benzamide derivative with a complex molecular architecture. Its structure features a central benzamide scaffold substituted with a 4-acetyl group, a dimethylaminoethyl side chain, and a 5,7-dimethylbenzo[d]thiazol-2-yl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
4-acetyl-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-14-12-15(2)20-19(13-14)23-22(28-20)25(11-10-24(4)5)21(27)18-8-6-17(7-9-18)16(3)26;/h6-9,12-13H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPJLAGOXZJJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1216481-97-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
- Molecular Formula : C22H26ClN3O2S
- Molecular Weight : 432.0 g/mol
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including the compound . Benzothiazoles are known for their diverse biological activities, including antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 | |
| Candida albicans | 15 | 64 | |
| Escherichia coli | 8 | 1024 | |
| Pseudomonas aeruginosa | 8 | 1024 |
The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weak activity against Gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Activity
The potential anticancer effects of benzothiazole derivatives have also been investigated. Studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.3 ± 2.6 |
| HeLa | 9.2 ± 1.5 |
| A549 | 11.1 ± 1.8 |
The results indicate that the compound has a promising profile as an anticancer agent, particularly against breast and cervical cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, docking studies have shown that it binds effectively to proteins involved in cancer progression and microbial resistance mechanisms.
Molecular Docking Studies
Molecular docking simulations revealed that the compound binds with high affinity to the active sites of target proteins, suggesting a mechanism through which it exerts its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacokinetic Considerations
- Solubility : The hydrochloride salt confers superior aqueous solubility versus free-base analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide.
- Metabolic Stability : Fluorine and chloro substituents in analogs reduce cytochrome P450-mediated metabolism , whereas the target compound’s acetyl and dimethyl groups may alter oxidative susceptibility.
Q & A
Q. Monitoring Methods :
- Thin-layer chromatography (TLC) : Track intermediates using hexane:ethyl acetate (9:1) .
- HPLC/NMR : Confirm final purity (>95%) and structural integrity .
Which analytical techniques are essential for structural and purity characterization?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl at δ 2.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 484.0) .
- HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
How can researchers optimize synthesis yield when encountering low conversion rates?
Advanced
Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile vs. DMF) to enhance nucleophilicity .
- Temperature Control : Optimize exothermic steps (e.g., 0–5°C for acyl chloride reactions) .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust stoichiometry .
Table 1 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. DCM |
| Reaction Time | 12–18 h | Avoids over-alkylation |
| Catalyst (DMAP) | 0.1 eq | Reduces side products |
What strategies address low aqueous solubility for in vitro bioassays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Salt Formation : Explore alternative counterions (e.g., mesylate) for improved hydrophilicity .
- Prodrug Derivatization : Introduce phosphate esters via hydroxylation of the benzamide moiety .
How should researchers reconcile conflicting reports on biological activity?
Advanced
Methodology :
Assay Reproducibility : Validate protocols (e.g., enzyme inhibition IC₅₀) across multiple labs .
Purity Verification : Re-test compounds with HPLC-UV/ELSD to rule out degradation products .
Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays for target engagement .
Example : Discrepancies in kinase inhibition may arise from ATP concentration variations (1 mM vs. 10 µM) in assay buffers .
What challenges arise during scale-up synthesis, and how are they mitigated?
Q. Advanced
- Exothermic Reactions : Use jacketed reactors with controlled cooling for alkylation steps .
- Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints .
What methodologies are used to study metabolism and pharmacokinetics (PK)?
Q. Advanced
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
- In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma for HPLC quantification .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction .
What are the recommended storage conditions to ensure stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
How is stability under physiological conditions assessed?
Advanced
Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; sample at 0, 6, 24 h for HPLC analysis .
Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (>150°C indicates shelf stability) .
Forced Degradation : Expose to UV light (ICH Q1B) to identify photolytic byproducts .
What computational approaches predict target interactions and SAR?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3POZ) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding entropy .
- QSAR Modeling : Train models with Hammett constants (σ) of substituents to predict IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
